molecular formula C8H6N2O7 B8300313 2-Methoxy-4,5-dinitrobenzoic acid

2-Methoxy-4,5-dinitrobenzoic acid

Cat. No.: B8300313
M. Wt: 242.14 g/mol
InChI Key: ZDKDSTYEKLFJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,5-dinitrobenzoic acid is a substituted benzoic acid derivative characterized by a methoxy (-OCH₃) group at the 2-position and two nitro (-NO₂) groups at the 4- and 5-positions on the benzene ring. The presence of electron-withdrawing nitro groups and the electron-donating methoxy group creates a unique electronic environment, influencing its physicochemical properties, such as acidity, solubility, and reactivity.

Nitro groups enhance the acidity of the carboxylic acid moiety by stabilizing the conjugate base through resonance and inductive effects. The methoxy group, typically electron-donating, may slightly counteract this effect depending on its position relative to the carboxylic acid.

Properties

Molecular Formula

C8H6N2O7

Molecular Weight

242.14 g/mol

IUPAC Name

2-methoxy-4,5-dinitrobenzoic acid

InChI

InChI=1S/C8H6N2O7/c1-17-7-3-6(10(15)16)5(9(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

ZDKDSTYEKLFJDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methoxy-4,5-dinitrobenzoic acid with key analogs from the evidence:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications References
This compound -OCH₃ (2), -NO₂ (4,5), -COOH (1) Methoxy, nitro, carboxylic acid High acidity (nitro EW effect), potential explosive precursor
4-Hydroxy-3,5-dinitrobenzoic acid -OH (4), -NO₂ (3,5), -COOH (1) Hydroxyl, nitro, carboxylic acid Stronger acidity than non-nitro analogs; used in biochemical assays
2-Methyl-3,5-dinitrobenzoic acid -CH₃ (2), -NO₂ (3,5), -COOH (1) Methyl, nitro, carboxylic acid Crystalline structure with helical hydrogen bonding; EW nitro increases acidity
4-Amino-3,5-dinitrobenzoic acid (ADBA) -NH₂ (4), -NO₂ (3,5), -COOH (1) Amino, nitro, carboxylic acid Chromogenic reagent in colorimetric assays (e.g., mefenamic acid detection)
2-Amino-4,5-dimethoxybenzoic acid -NH₂ (2), -OCH₃ (4,5), -COOH (1) Amino, methoxy, carboxylic acid Reduced acidity (amino ED effect); precursor in pharmaceutical synthesis
2-Bromo-3,5-dinitrobenzoic acid -Br (2), -NO₂ (3,5), -COOH (1) Bromo, nitro, carboxylic acid High density and reactivity; used in organic synthesis

EW = Electron-Withdrawing; ED = Electron-Donating

Acidity and Reactivity

  • Nitro Group Impact: Compounds with nitro groups (e.g., 4-Hydroxy-3,5-dinitrobenzoic acid, 2-Bromo-3,5-dinitrobenzoic acid) exhibit significantly higher acidity compared to non-nitro analogs. For instance, the pKa of 4-hydroxy-3,5-dinitrobenzoic acid is lower than that of 4-hydroxybenzoic acid due to nitro stabilization of the deprotonated form .
  • Methoxy vs. Amino Groups: The methoxy group in this compound donates electrons via resonance, which may slightly reduce acidity compared to analogs like ADBA, where the amino group (stronger ED effect) further diminishes acidity .

Crystallography and Supramolecular Interactions

  • Crystal Packing : The nitro group’s orientation influences hydrogen bonding networks. For example, 2-Methyl-3,5-dinitrobenzoic acid forms helical chains via O-H···O interactions, while methyl substituents introduce steric effects that alter packing . The 2-methoxy group in the target compound may similarly influence crystal symmetry and stability.

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